molecular formula C9H6BrFN2S B1374063 2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1342411-20-4

2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole

Cat. No.: B1374063
CAS No.: 1342411-20-4
M. Wt: 273.13 g/mol
InChI Key: PRFZDKLTMIPVLC-UHFFFAOYSA-N
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Description

2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate halogenating agent.

    Substitution with Fluorophenylmethyl Group: The final step involves the substitution of the thiadiazole ring with the fluorophenylmethyl group, which can be accomplished through a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-[(2-chlorophenyl)methyl]-1,3,4-thiadiazole
  • 2-Bromo-5-[(2-methylphenyl)methyl]-1,3,4-thiadiazole
  • 2-Bromo-5-[(2-nitrophenyl)methyl]-1,3,4-thiadiazole

Uniqueness

2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-3-1-2-4-7(6)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFZDKLTMIPVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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